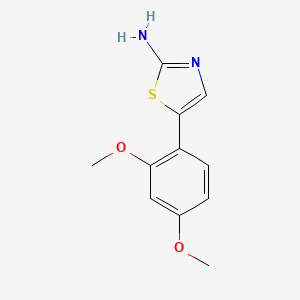
Ethyl 4-methyl-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methyl-2-nitrobenzoate is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the benzene ring is substituted with a methyl group at the fourth position and a nitro group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-methyl-2-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of ethyl 4-methylbenzoate. This process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group into the aromatic ring. The reaction is carried out under controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Another method involves the esterification of 4-methyl-2-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction proceeds through the formation of an intermediate ester, which is then purified to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-methyl-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as iron and hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 4-methyl-2-nitrobenzoic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron filings with hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 4-Methyl-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-Methyl-2-nitrobenzoic acid and ethanol.
Applications De Recherche Scientifique
Ethyl 4-methyl-2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the development of drugs, where its derivatives may exhibit biological activity.
Material Science: It is explored for use in the synthesis of polymers and other materials with specific properties.
Chemical Biology: Researchers use it to study the effects of nitroaromatic compounds on biological systems.
Mécanisme D'action
The mechanism of action of ethyl 4-methyl-2-nitrobenzoate depends on its specific application. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps. In biological systems, nitroaromatic compounds can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Ethyl 4-methyl-2-nitrobenzoate can be compared with other nitrobenzoate esters, such as ethyl 2-nitrobenzoate and ethyl 3-nitrobenzoate. These compounds share similar chemical properties but differ in the position of the nitro group on the benzene ring, which can influence their reactivity and applications.
List of Similar Compounds
- Ethyl 2-nitrobenzoate
- Ethyl 3-nitrobenzoate
- Mthis compound
- Propyl 4-methyl-2-nitrobenzoate
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
ethyl 4-methyl-2-nitrobenzoate |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-7(2)6-9(8)11(13)14/h4-6H,3H2,1-2H3 |
Clé InChI |
GWWHFCHRHBNUET-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B12098798.png)
![(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12098803.png)



![(R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12098831.png)



![2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol](/img/structure/B12098876.png)



![Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12098885.png)
